Tellurium, dibutyl-

Description

BenchChem offers high-quality Tellurium, dibutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tellurium, dibutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

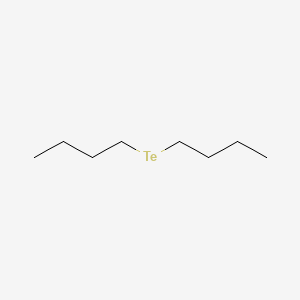

Structure

2D Structure

Properties

IUPAC Name |

1-butyltellanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Te/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINDXPMAARBVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Te]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192053 | |

| Record name | Tellurium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38788-38-4 | |

| Record name | Tellurium, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038788384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dibutyl Telluride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dibutyl telluride (C₈H₁₈Te). It includes detailed experimental protocols for its preparation, a summary of its key characterization data, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals working with organotellurium compounds.

Introduction

Dibutyl telluride is an organotellurium compound belonging to the dialkyl telluride family. These compounds are characterized by a tellurium atom bonded to two alkyl groups. Organotellurium compounds have garnered interest in various fields of chemical research, including organic synthesis and materials science, owing to the unique reactivity of the carbon-tellurium (C-Te) bond. Tellurium, a chalcogen, imparts specific properties to these molecules, making them useful as intermediates and reagents. Dibutyl telluride, a colorless to pale yellow liquid, is known for its potent and unpleasant odor and is classified as a toxic substance. Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.

Synthesis of Dibutyl Telluride

There are several established methods for the synthesis of dibutyl telluride. Two common and effective protocols are detailed below.

Synthesis from Elemental Tellurium and Butyllithium

This method involves the reaction of elemental tellurium with butyllithium to form lithium butanetelluroate, which is then reacted in situ with a suitable electrophile.

Experimental Protocol:

-

Preparation of Lithium Butanetelluroate: In a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, a reflux condenser, and a rubber septum, place elemental tellurium powder.

-

Add dry tetrahydrofuran (THF) to the flask under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of n-butyllithium (typically 1.6 M in hexane) to the stirred suspension. The reaction is exothermic. The characteristic deep red color of lithium butanetelluroate will appear.

-

Reaction with an Electrophile: Once the formation of lithium butanetelluroate is complete, an appropriate electrophile is added. For the synthesis of dibutyl telluride, 1-bromobutane is a suitable electrophile.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or hexane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product, a yellowish-brown oil, is then purified by column chromatography on silica gel using hexane as the eluent to yield pure dibutyl telluride as a pale yellow liquid.

Synthesis from Sodium Telluride and Butyl Bromide

This method involves the in-situ generation of sodium telluride by the reduction of elemental tellurium, followed by its reaction with an alkyl halide.

Experimental Protocol:

-

Preparation of Sodium Telluride: Under a nitrogen atmosphere, add elemental tellurium powder to a stirred solution of sodium borohydride in N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to approximately 80°C for 1 hour. The solution will turn a deep purple color, indicating the formation of sodium telluride (Na₂Te).

-

Reaction with Butyl Bromide: Cool the reaction mixture to room temperature.

-

Add n-butyl bromide to the solution of sodium telluride.

-

Stir the resulting mixture at room temperature for 3-5 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent such as hexane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography to yield pure dibutyl telluride.

Characterization of Dibutyl Telluride

The identity and purity of the synthesized dibutyl telluride are confirmed through various spectroscopic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of dibutyl telluride is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₈Te |

| Molecular Weight | 241.83 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 106-108 °C |

| Solubility | Insoluble in water; soluble in ether, petroleum ether, THF |

Spectroscopic Data

The following tables summarize the key spectroscopic data for dibutyl telluride.[1]

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 2.63 ppm | triplet | 7.5 Hz | 4H, TeCH₂ |

| 1.72 ppm | quintet | 7.4 Hz | 4H, TeCH₂CH₂ |

| 1.38 ppm | sextet | 7.4 Hz | 4H, CH₂ CH₃ |

| 0.92 ppm | triplet | 7.5 Hz | 6H, CH₃ |

¹³C NMR (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) | Assignment |

| 34.42 ppm | TeCH₂C H₂ |

| 25.13 ppm | C H₂CH₃ |

| 13.43 ppm | C H₃ |

| 2.37 ppm | TeC H₂ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) [1]

| Ion | m/z (Observed) | m/z (Calculated for C₈H₁₈Te) |

| [M]⁺ | 244 | 244.0471 |

| [M]⁺ (HRMS) | 244.0473 | 244.0471 |

¹²⁵Te Nuclear Magnetic Resonance (NMR)

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of dibutyl telluride.

Caption: Synthesis of Dibutyl Telluride via Lithium Butanetelluroate.

Caption: Synthesis of Dibutyl Telluride via Sodium Telluride.

References

"physical and chemical properties of Tellurium, dibutyl-"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of dibutyl telluride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Chemical Identity and Physical Properties

Dibutyl telluride, also known as 1-(butyltellanyl)butane, is an organotellurium compound with the chemical formula C8H18Te. It is registered under CAS number 38788-38-4.[1] The compound is a liquid at room temperature and is characterized by a highly unpleasant odor.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of dibutyl telluride.

| Property | Value | Source |

| Molecular Formula | C8H18Te | [1] |

| Molecular Weight | 241.8 g/mol | [1] |

| Boiling Point | 109-112 °C at 12 mmHg | ChemicalBook |

| Solubility | Insoluble in water and ethanol; Soluble in ether, petroleum ether, and THF | ChemicalBook |

| Density | Data not available | |

| Melting Point | Data not available | |

| Appearance | Yellowish-brown oil | Organic Syntheses |

Synthesis and Reactivity

Dibutyl telluride is primarily synthesized through the reaction of an alkylating agent with a tellurium source. It exhibits reactivity characteristic of a nucleophilic and reducing agent.

Synthesis of Dibutyl Telluride

A common method for the preparation of dibutyl telluride involves the reaction of n-butyl bromide with sodium telluride. The sodium telluride is typically prepared in situ by the reduction of elemental tellurium.

Experimental Protocol: Synthesis of Sodium Telluride and subsequent reaction with n-Butyl Bromide

This protocol is adapted from a general procedure for the synthesis of diorganyl tellurides.[2][3]

Materials:

-

Elemental Tellurium powder

-

Sodium borohydride (NaBH4)

-

N,N-Dimethylformamide (DMF), anhydrous

-

n-Butyl bromide

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Under a nitrogen atmosphere, add elemental tellurium powder (1.0 equivalent) to a stirred solution of sodium borohydride (2.5 equivalents) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C and stir for 1 hour. The formation of sodium telluride (Na2Te) is indicated by the solution turning a deep purple color.

-

Cool the reaction mixture to room temperature.

-

Slowly add n-butyl bromide (2.0 equivalents) to the reaction mixture.

-

Stir the resulting mixture at room temperature for 3-5 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with deionized water and extract with a suitable organic solvent (e.g., n-hexane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dibutyl telluride.

-

Purification can be achieved by vacuum distillation.

Logical Workflow for Dibutyl Telluride Synthesis

Caption: Workflow for the synthesis of dibutyl telluride.

Reactivity of Dibutyl Telluride

Dibutyl telluride serves as a nucleophile and can be used in the synthesis of other organotellurium compounds. For instance, it reacts with elemental iodine to form dibutyl tellurium diiodide. It is also employed as a reducing agent in various organic transformations. The lone pair of electrons on the tellurium atom allows it to act as a ligand in coordination chemistry.

Spectroscopic Characterization

The structure and purity of dibutyl telluride are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of dibutyl telluride is expected to show signals corresponding to the butyl chains. The protons closer to the tellurium atom will be deshielded and appear at a lower field.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the four carbon atoms in the butyl chains. PubChem provides access to an experimental ¹³C NMR spectrum for dibutyl telluride.[1]

Experimental Protocol: NMR Spectroscopic Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Prepare a dilute solution of the purified dibutyl telluride in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the chemical shifts, integration, and coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum of dibutyl telluride will be dominated by the vibrational modes of the C-H bonds in the butyl groups. The C-Te stretching and bending vibrations are expected to appear in the far-infrared region.

Experimental Protocol: FTIR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

-

Salt plates (e.g., NaCl or KBr) for liquid samples.

Procedure:

-

Place a drop of the neat liquid dibutyl telluride between two salt plates to form a thin film.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Activity and Toxicology

Organotellurium compounds, in general, are known for their potential biological activities and associated toxicity. While specific data for dibutyl telluride is limited, the broader class of organotellurans has been investigated for its cytotoxic effects.

General Cytotoxicity of Organotellurium Compounds

Studies have shown that organotellurium compounds can induce cytotoxicity in various cell lines. The proposed mechanisms of action include:

-

Induction of Apoptosis: Organotellurans can trigger programmed cell death.[4]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle.[5][6]

-

Mitochondrial Instability: These compounds can disrupt the function of mitochondria.[5][6]

-

Modulation of Gene Expression: They can alter the expression of genes involved in cell death pathways, such as Bcl2.[5][6]

The tellurium atom is believed to be a key factor in the observed cytotoxicity.[4]

Proposed General Mechanism of Organotelluran Cytotoxicity

Caption: Putative mechanisms of organotelluran-induced cytotoxicity.

Signaling Pathways Affected by Organotellurium Compounds

Research on compounds like diphenyl ditelluride has indicated that they can interfere with intracellular signaling pathways, particularly in neural cells. These effects are often mediated by changes in intracellular calcium levels and the activation of various protein kinases. While it is plausible that dibutyl telluride could have similar effects, specific studies are required for confirmation.

Safety and Handling

Dibutyl telluride is a toxic compound with a very strong and unpleasant odor. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Tellurium, dibutyl- | C8H18Te | CID 142318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organotellurium compound toxicity in a promyelocytic cell line compared to non-tellurium-containing organic analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular toxicity of organotellurans: a systematic review of pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Di-n-butyltellurium (CAS 38788-38-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-butyltellurium, identified by the CAS number 38788-38-4, is an organotellurium compound with the IUPAC name 1-butyltellanylbutane. This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and applications in organic synthesis. Detailed experimental protocols for its preparation and use in olefination and cross-coupling reactions are presented. This document is intended to serve as a valuable resource for researchers utilizing this versatile reagent.

Chemical and Physical Properties

Di-n-butyltellurium is a yellow, oily liquid that is insoluble in water and ethanol but soluble in various organic solvents such as ether, petroleum ether, and tetrahydrofuran (THF).[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 38788-38-4 | [1] |

| IUPAC Name | 1-butyltellanylbutane | [1] |

| Synonyms | Di-n-butyltellurium, Dibutyltelluride, Butyltelluride | [1] |

| Molecular Formula | C₈H₁₈Te | [1] |

| Molecular Weight | 241.83 g/mol | [1] |

| Boiling Point | 109-112 °C at 12 mmHg | [1] |

| Solubility | Insoluble in water and ethanol; soluble in ether, petroleum ether, THF | [1] |

Toxicological and Safety Information

Organotellurium compounds, including di-n-butyltellurium, are generally considered toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H300: Fatal if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P330: Rinse mouth.

-

P362: Take off contaminated clothing and wash before reuse.

Risk and Safety Phrases:

-

R23/24/25: Toxic by inhalation, in contact with skin and if swallowed.[1]

-

S26-36/37/39: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection.[1]

Transport Information:

-

RIDADR: 3284[1]

Experimental Protocols

Synthesis of Di-n-butyltellurium

A general and efficient method for the synthesis of symmetrical diorganyl tellurides, including di-n-butyltellurium, has been established.[1] The procedure involves the reduction of elemental tellurium to sodium telluride, followed by alkylation.

Materials:

-

Elemental Tellurium (Te) powder

-

Sodium borohydride (NaBH₄)

-

N,N-Dimethylformamide (DMF)

-

1-Bromobutane

-

n-Hexane or Ethyl acetate

-

Deionized water

Procedure:

-

Under a nitrogen atmosphere, add elemental tellurium (1.0 eq) to a stirred solution of sodium borohydride (2.5 eq) in DMF.

-

Heat the reaction mixture to 80 °C and stir for 1 hour, during which the solution will turn a deep purple color, indicating the formation of sodium telluride (Na₂Te).

-

Cool the reaction mixture to 25 °C and add 1-bromobutane (2.0 eq).

-

Stir the resulting mixture at 25 °C for 3 hours.

-

Upon completion of the reaction, dilute the mixture with deionized water and extract twice with either n-hexane or ethyl acetate.

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield di-n-butyltellurium as a yellow oil.[1]

Synthesis of Di-n-butyltellurium.

Catalytic Olefination of Aldehydes

Di-n-butyltelluride can be used as a catalyst in the olefination of aldehydes with α-bromoesters or α-bromo ketones in the presence of a base and a phosphite to regenerate the catalyst.

Materials:

-

Aldehyde

-

α-Bromoester or α-bromo ketone

-

Potassium carbonate (K₂CO₃)

-

Di-n-butyltelluride (catalytic amount)

-

Triphenyl phosphite (P(OPh)₃)

-

Anhydrous solvent (e.g., THF)

General Procedure:

-

To a stirred suspension of the aldehyde, α-bromoester/ketone, and potassium carbonate in an anhydrous solvent, add a catalytic amount of di-n-butyltelluride.

-

Add triphenyl phosphite to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere and monitor the progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired olefin.

References

An In-depth Review of Organotellurium Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotellurium compounds, organic derivatives of the element tellurium, have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Possessing unique chemical properties, these compounds have demonstrated a wide range of biological activities, including potent antioxidant and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the synthesis, experimental protocols for biological evaluation, and the underlying mechanisms of action of organotellurium compounds, with a focus on their therapeutic potential.

Synthesis of Organotellurium Compounds

The synthesis of organotellurium compounds can be broadly categorized into the formation of diaryl tellurides, dialkyl ditellurides, and other derivatives. General methods often involve the reaction of elemental tellurium with reducing agents followed by alkylation or arylation, or the use of organometallic reagents.[3][4]

Experimental Protocols for Synthesis

General Procedure for the Synthesis of Diorganyl Tellurides:

To a stirred solution of sodium borohydride (NaBH₄) in an appropriate solvent such as dimethylformamide (DMF), elemental tellurium (Te) is added under an inert atmosphere (e.g., nitrogen). The reaction mixture is typically heated to facilitate the formation of sodium telluride (Na₂Te). Subsequently, the corresponding organyl halide is added, and the reaction is stirred for a specified time at a suitable temperature to yield the diorganyl telluride. The product is then isolated through extraction and purified using techniques like column chromatography.[5]

General Procedure for the Synthesis of Dialkyl Ditellurides:

A mixture of sodium borohydride and elemental tellurium in DMF is stirred under a nitrogen atmosphere at a specific temperature to form sodium ditelluride (Na₂Te₂). Following this, an alkyl bromide is added, and the reaction is allowed to proceed at room temperature. The resulting dialkyl ditelluride is then extracted and purified.[3]

Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides:

An arylhydrazine hydrochloride is reacted with a diaryl ditelluride in the presence of a base like triethylamine (Et₃N) in a solvent such as benzene. The reaction is typically carried out at an elevated temperature in open air. After the reaction is complete, the solvent is removed, and the product is purified by filtration through silica gel.[6]

Biological Activities and Mechanisms of Action

Organotellurium compounds have shown promising biological activities, primarily as anticancer and antioxidant agents. Their mechanisms of action are multifaceted and often involve the induction of apoptosis in cancer cells and the inhibition of key enzymes like thioredoxin reductase.

Anticancer Activity

The anticancer properties of organotellurium compounds have been demonstrated against various human cancer cell lines.[2] A key mechanism underlying their cytotoxicity is the induction of apoptosis, or programmed cell death.[1] Studies have shown that certain organotellurium compounds can induce apoptosis in a time- and dose-dependent manner.[1]

Signaling Pathway for Organotellurium-Induced Apoptosis:

Caption: Organotellurium compounds induce apoptosis in cancer cells.

Experimental Protocol for Assessing Anticancer Activity (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. Cancer cells are seeded in a 96-well plate and treated with various concentrations of the organotellurium compound. After a specific incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Inhibition of Thioredoxin Reductase

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining the cellular redox balance and is often overexpressed in cancer cells. Organotellurium compounds have been identified as potent inhibitors of TrxR.

Workflow for Thioredoxin Reductase Inhibition:

References

- 1. Organotellurium compound toxicity in a promyelocytic cell line compared to non-tellurium-containing organic analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotellurium chemistry - Wikipedia [en.wikipedia.org]

- 5. An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Safety and Handling Precautions for Dibutyl Telluride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). It is essential to consult a comprehensive and current SDS from a certified supplier before handling dibutyl telluride. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety measures in place.

Introduction

Dibutyl telluride (C₈H₁₈Te) is an organotellurium compound utilized in various organic synthesis applications. As with all organotellurium compounds, it possesses inherent toxicity and requires careful handling to minimize exposure and ensure laboratory safety. This guide provides a detailed overview of the known safety and handling precautions for dibutyl telluride, compiled from available technical data and research literature. Due to the limited availability of specific quantitative data for dibutyl telluride, information from closely related dialkyl tellurides, particularly diethyl telluride, is included for a more comprehensive understanding of the potential hazards.

Physical and Chemical Properties

Quantitative physical and chemical data for dibutyl telluride is not extensively documented in publicly available literature. The following table summarizes the available information and includes data for the closely related diethyl telluride for comparison.

| Property | Dibutyl Telluride | Diethyl Telluride (Analogue) |

| Molecular Formula | C₈H₁₈Te | C₄H₁₀Te |

| Molecular Weight | 241.83 g/mol | 185.72 g/mol |

| Appearance | Yellowish liquid with an unpleasant, penetrating odor.[1] | Dark yellow liquid. |

| Boiling Point | 75-76 °C at 4 mmHg[2][3][4] | 137-138 °C |

| Solubility | Insoluble in water and ethanol; Soluble in ether, petroleum ether, and THF.[2][3][4] | Not available |

| Density | Not available | 1.592 g/cm³ |

| Vapor Pressure | Not available | 9.3 mmHg |

Toxicological Information

General Toxicity of Organotellurium Compounds:

-

Routes of Exposure: Inhalation, ingestion, and skin contact.

-

Symptoms of Exposure: A characteristic and persistent garlic-like odor on the breath and in sweat is a primary indicator of tellurium exposure.[7] Other symptoms may include headache, drowsiness, metallic taste, nausea, and irritation to the respiratory tract.[7]

-

Target Organs: The liver and central nervous system may be affected by exposure to tellurium compounds.[7]

The following table presents available toxicity data for diethyl telluride as an analogue.

| Toxicity Data | Value (Diethyl Telluride) | Species |

| LC50 (Inhalation) | 24 mg/m³/4hr | Rat |

Hazards and Reactivity

4.1. Flammability and Explosivity: Information on the flammability of dibutyl telluride is limited. However, it is prudent to treat it as a combustible liquid and keep it away from open flames and heat sources. One source indicates a potential for explosive reaction with air, though this may be in error and attributed to another compound in the same abstract.[8]

4.2. Reactivity:

-

Air and Light Sensitivity: Dibutyl telluride is sensitive to air and light and should be stored and handled under an inert atmosphere (e.g., nitrogen).[1]

-

Water Reactivity: While one source suggests a violent reaction with water, this is likely an erroneous attribution.[8] Dibutyl telluride is generally reported as insoluble in water.[2][3][4]

-

Oxidation: Dialkyl tellurides can be oxidized by air or other oxidizing agents to form telluroxides.[9]

-

Reactivity with Halogens: Organotellurium compounds can react with halogens.

-

Incompatible Materials: Information on specific incompatible materials is limited, but contact with strong oxidizing agents should be avoided.

4.3. Decomposition: Detailed information on the thermal decomposition products of dibutyl telluride is not available. However, elemental tellurium can be recovered from dibutyl telluride by treatment with sodium in THF, suggesting this as a potential decomposition pathway under reducing conditions.

Safe Handling and Storage

5.1. Engineering Controls:

-

All work with dibutyl telluride must be conducted in a well-ventilated chemical fume hood.

-

An inert atmosphere glovebox is recommended for transfers and reactions to prevent exposure to air.

-

A safety shower and eyewash station must be readily accessible.

5.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

5.3. Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[2][3][4][8][10]

-

Keep in a cool, dry, and well-ventilated area away from light and sources of ignition.

Emergency Procedures

6.1. First Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

6.2. Spill and Leak Procedures:

-

Minor Spills (in a fume hood):

-

Ensure proper PPE is worn.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert others and the appropriate emergency response team.

-

Ensure the area is well-ventilated from a safe distance, if possible.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

Experimental Protocol: Synthesis Involving Dibutyl Telluride

The following is an adapted experimental protocol for a reaction where dibutyl telluride is generated and can be recovered. This illustrates a typical laboratory procedure involving this reagent.

Objective: Synthesis of a target molecule with the recovery of dibutyl telluride.

Materials:

-

Elemental Tellurium

-

n-Butyllithium in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Starting material for the desired reaction

-

Quenching solution (e.g., saturated ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Procedure:

-

Under an inert atmosphere (nitrogen or argon), a solution of the starting material in anhydrous THF is cooled to -78 °C in a dry reaction flask.

-

A stoichiometric amount of n-butyllithium is added dropwise to the cooled solution.

-

Elemental tellurium powder is then added to the reaction mixture.

-

The reaction is stirred at -78 °C for a specified time, then allowed to warm to room temperature and stirred for an additional period.

-

The reaction is quenched by the addition of a suitable quenching solution.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel. Dibutyl telluride is typically eluted with a non-polar solvent like hexanes.

Visualizations

The following diagrams illustrate key logical workflows and relationships for the safe handling of dibutyl telluride.

Caption: Logical workflow for the safe handling of dibutyl telluride.

Caption: Reactivity and decomposition pathways of dibutyl telluride.

Caption: Appropriate response to an exposure scenario involving dibutyl telluride.

References

- 1. Diethyltelluride - Hazardous Agents | Haz-Map [haz-map.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. americanelements.com [americanelements.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Diethyl telluride | 627-54-3 | Benchchem [benchchem.com]

- 6. Mercury (element) - Wikipedia [en.wikipedia.org]

- 7. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 8. Specific features of reactivity of organic tellurium compounds [inis.iaea.org]

- 9. researchgate.net [researchgate.net]

- 10. Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility of Dibutyl Telluride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyl telluride (also known as di-n-butyltellurium) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility and presents a detailed, generalized experimental protocol for determining the solubility of air-sensitive organotellurium compounds like dibutyl telluride.

Introduction to Dibutyl Telluride

Dibutyl telluride is an organotellurium compound with the chemical formula (C₄H₉)₂Te. It is a dense, colorless to pale yellow liquid with a highly unpleasant odor. Its chemical properties, including its solubility, are of interest in various fields of chemical synthesis and materials science. Understanding its behavior in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Solubility Profile of Dibutyl Telluride

Table 1: Qualitative Solubility of Dibutyl Telluride

| Solvent | IUPAC Name | Chemical Formula | Solubility |

| Water | Water | H₂O | Insoluble[1][2] |

| Ethanol | Ethanol | C₂H₅OH | Insoluble[1][2] |

| Diethyl Ether | Ethoxyethane | (C₂H₅)₂O | Soluble[1][2] |

| Petroleum Ether | Mixture of alkanes | N/A | Soluble[1][2] |

| Tetrahydrofuran (THF) | Oxolane | C₄H₈O | Soluble[1][2] |

This information indicates that dibutyl telluride is soluble in nonpolar and weakly polar aprotic organic solvents, while being insoluble in polar protic solvents like water and ethanol. This solubility pattern is consistent with the nonpolar nature of the two butyl chains in the molecule.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of an air-sensitive and potentially toxic compound like dibutyl telluride. This method is based on the widely accepted "shake-flask" method, adapted for handling under an inert atmosphere.

3.1. Materials and Equipment

-

Dibutyl Telluride (high purity)

-

Anhydrous organic solvents (e.g., diethyl ether, THF, hexanes)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Glass vials with PTFE-lined septa

-

Thermostatically controlled shaker or stirring plate

-

Gas-tight syringes

-

Analytical balance (accurate to ±0.1 mg)

-

Filtration system suitable for air-sensitive techniques (e.g., cannula with a filter frit)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (in a glovebox or on a Schlenk line), add an excess amount of dibutyl telluride to a pre-weighed glass vial.

-

Record the exact mass of dibutyl telluride added.

-

Add a known volume of the desired anhydrous organic solvent to the vial.

-

Seal the vial with a PTFE-lined septum cap.

-

Place the vial in a thermostatically controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved dibutyl telluride should be visible.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Under an inert atmosphere, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe equipped with a filter to prevent the transfer of any undissolved material.

-

Transfer the filtered aliquot to a pre-weighed volumetric flask.

-

-

Quantification:

-

Determine the mass of the collected aliquot by weighing the volumetric flask.

-

Dilute the sample in the volumetric flask to a known volume with the same solvent.

-

Analyze the concentration of dibutyl telluride in the diluted sample using a calibrated analytical method such as GC-MS (for the intact molecule) or ICP-MS (for the tellurium content).

-

Prepare a calibration curve using standard solutions of dibutyl telluride of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of dibutyl telluride in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

3.3. Safety Precautions

-

Dibutyl telluride is toxic and has an extremely foul odor. All manipulations should be performed in a well-ventilated fume hood.

-

Due to its air sensitivity, all steps should be carried out under a dry, inert atmosphere (argon or nitrogen) to prevent oxidation.

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of dibutyl telluride solubility.

Caption: Workflow for determining the solubility of dibutyl telluride.

Conclusion

References

The Rise of a Rare Element: A Technical Guide to the Historical Development of Organotellurium Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium, a rare metalloid of Group 16, has long been overshadowed by its lighter congeners, oxygen, sulfur, and selenium. However, the unique electronic and steric properties of tellurium have given rise to a fascinating and burgeoning field of organometallic chemistry. Organotellurium compounds, characterized by a carbon-tellurium bond, have demonstrated remarkable potential in a diverse array of applications, from organic synthesis and materials science to medicinal chemistry. This technical guide provides an in-depth exploration of the historical development of organotellurium chemistry, offering a comprehensive overview of key discoveries, a compilation of quantitative data, detailed experimental protocols for the synthesis of foundational compounds, and visualizations of critical reaction mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this unique class of compounds.

A Journey Through Time: Key Milestones in Organotellurium Chemistry

The story of organotellurium chemistry begins in the 19th century, shortly after the element's discovery. The timeline below highlights the pivotal moments that have shaped this field:

-

1782: The Discovery of Tellurium: Austrian mineralogist Franz-Joseph Müller von Reichenstein first discovered tellurium in a gold ore from Transylvania.[1][2][3] He initially mistook it for antimony or bismuth sulfide but later concluded it was a new element.[3]

-

1798: Naming the New Element: Martin Heinrich Klaproth officially isolated and named the element "tellurium," derived from the Latin word tellus, meaning "earth."[3]

-

1840: The Dawn of Organotellurium Chemistry: Friedrich Wöhler, a pioneer of organic chemistry, synthesized the first organotellurium compound, diethyl telluride.[1][2][4][5] This seminal achievement marked the birth of a new branch of organometallic chemistry.

-

Early 20th Century: Expansion of Synthetic Methods: For nearly a century after Wöhler's discovery, progress in organotellurium chemistry was slow. However, between 1910 and 1920, Karl Lederer developed crucial methods for the preparation of aryl tellurium compounds.[4] Following this, from 1920 to 1935, Gilbert T. Morgan and his colleagues made significant contributions by exploring the reactions of tellurium tetrachloride with ketones, leading to the synthesis of five- and six-membered tellurium-containing heterocycles.[4]

-

Mid-20th Century to Present: A Surge in Interest and Applications: The post-1950 era witnessed a rapid increase in research on organotellurium compounds.[4] This was driven by the discovery of their unique reactivity and potential applications in various fields. Researchers began to uncover their utility as reagents in organic synthesis, their antioxidant properties, and their potential as therapeutic agents.

Quantitative Insights: A Summary of Key Data

The unique properties of organotellurium compounds have been quantified in numerous studies. The following tables summarize key data on their biological activities, providing a comparative overview for researchers.

Table 1: Antioxidant Activity of N-Functionalized Organotellurides

| Compound Class | Assay | IC50 (µg/mL) | Reference |

| N-Functionalized Organotellurides | DPPH radical reduction | 5.08 - 19.20 | [6] |

Table 2: Cysteine Protease Inhibition by Organotellurium Compounds

| Compound Type | Target Enzyme | Inhibition Parameter | Value | Reference |

| Organotellurium(IV) Compound | Human Cathepsin B | Second-order rate constant (k_inact) | 36,000 M⁻¹s⁻¹ | [7] |

| Organotellurane (RF05) | P. falciparum cysteine proteases | IC50 | 3.7 ± 1.0 µM | [8] |

| Organotellurane (RF07) | P. falciparum cysteine proteases | IC50 | 1.1 ± 0.2 µM | [8] |

| Organotellurane (RF19) | P. falciparum cysteine proteases | IC50 | 0.2 ± 0.01 µM | [8] |

Experimental Corner: Foundational Synthetic Protocols

A deep understanding of organotellurium chemistry necessitates a grasp of the fundamental synthetic methodologies. The following section provides a detailed, step-by-step protocol for the synthesis of a key class of organotellurium compounds: dialkyl ditellurides.

Synthesis of Dialkyl Ditellurides

This procedure is a general method for the preparation of dialkyl ditellurides from elemental tellurium.

Materials:

-

Elemental Tellurium (Te) powder

-

Sodium borohydride (NaBH₄)

-

N,N-Dimethylformamide (DMF)

-

Alkyl bromide (R-Br)

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Preparation of Sodium Ditelluride:

-

In a round-bottom flask under a nitrogen atmosphere, add elemental tellurium powder (1.0 eq).

-

To the flask, add N,N-dimethylformamide (DMF).

-

While stirring, add sodium borohydride (1.0 eq) portion-wise.

-

Heat the reaction mixture to 60 °C and stir for 1 hour. The formation of a dark purple solution indicates the generation of sodium ditelluride (Na₂Te₂).[9]

-

-

Alkylation:

-

Cool the reaction mixture to room temperature (25 °C).

-

Slowly add the desired alkyl bromide (1.2 eq) to the solution.

-

Continue stirring at room temperature for 3-20 hours, monitoring the reaction progress by thin-layer chromatography.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired dialkyl ditelluride.

-

Visualizing the Chemistry: Key Mechanisms and Workflows

To further elucidate the behavior of organotellurium compounds, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Glutathione Peroxidase (GPx)-like Catalytic Cycle

Organotellurium compounds, particularly diaryl tellurides, are known to exhibit glutathione peroxidase-like antioxidant activity. They catalyze the reduction of harmful hydroperoxides by thiols, such as glutathione. The proposed catalytic cycle is depicted below.

Caption: Proposed catalytic cycle for the glutathione peroxidase-like activity of diorganotellurides.

Cysteine Protease Inhibition by Organotellurium(IV) Compounds

Organotellurium(IV) compounds have emerged as potent and specific inhibitors of cysteine proteases. The mechanism involves the electrophilic tellurium center reacting with the nucleophilic cysteine residue in the enzyme's active site.

Caption: Mechanism of irreversible inhibition of cysteine proteases by organotellurium(IV) compounds.

General Synthetic Workflow for Diaryl Tellurides

The synthesis of diaryl tellurides is a fundamental procedure in organotellurium chemistry with various applications. A generalized workflow is presented below.

Caption: A generalized experimental workflow for the synthesis of diaryl tellurides.

Conclusion and Future Outlook

From its humble beginnings with the synthesis of diethyl telluride, the field of organotellurium chemistry has evolved into a vibrant and multifaceted area of research. The unique properties of the carbon-tellurium bond have been exploited to develop novel reagents for organic synthesis, potent antioxidants, and promising therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers new to the field and a valuable reference for seasoned experts. The visualization of key mechanisms aims to foster a deeper understanding of the underlying chemical principles. As our understanding of the biological roles and toxicological profiles of organotellurium compounds continues to grow, we can anticipate the development of new and innovative applications in drug discovery, catalysis, and materials science, ensuring a bright future for this fascinating corner of the periodic table.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tellurium - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. US10222380B2 - Organotellurium compounds, compositions and methods of use thereof - Google Patents [patents.google.com]

- 6. Synthesis, Antioxidant Activity and Cytotoxicity of N-Functionalized Organotellurides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tellurium-based cysteine protease inhibitors: evaluation of novel organotellurium(IV) compounds as inhibitors of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypervalent organotellurium compounds as inhibitors of P. falciparum calcium-dependent cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicology of Dibutyl Tellurium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of the currently available toxicological information on tellurium and its compounds. Specific toxicological data for dibutyl tellurium is scarce in publicly accessible literature and databases. The information presented herein is intended for informational purposes only and should not be substituted for a comprehensive safety assessment.

Introduction to Dibutyl Tellurium

Dibutyl tellurium, with the chemical formula (C₄H₉)₂Te, is an organotellurium compound. Organotellurium compounds are a class of organometallic compounds containing a carbon-to-tellurium chemical bond. While research into the applications of such compounds is ongoing, a thorough understanding of their toxicological profile is paramount for ensuring safety in research and development settings. This guide provides a review of the available toxicological data for tellurium and its compounds, and where possible, extrapolates potential hazards related to dibutyl tellurium.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for Tellurium and its Compounds

| Chemical | Test Species | Route of Administration | LD50/LC50 | Reference |

| Tellurium | Rat | Oral | > 5000 mg/kg | [AICIS, 2024][1] |

| Tellurium Dioxide | Rat | Oral | > 2000 mg/kg | [AICIS, 2024][1] |

| Sodium Tellurite | Rat | Oral | 83 mg/kg | [Generic] |

| Sodium Tellurate | Rat | Oral | 165 mg/kg | [Generic] |

Table 2: Repeated Dose Toxicity Data for Tellurium

| Chemical | Test Species | Route of Administration | NOAEL/LOAEL | Effects Observed | Reference |

| Tellurium | Rat | Oral | NOAEL: 2.1 mg Te/kg/day (sub-chronic) | Inhibition of body weight gain | [Japanese MHLW] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on dibutyl tellurium are not available. The following provides a generalized workflow for a standard acute oral toxicity study, based on OECD Guideline 423, which would be applicable for assessing a substance like dibutyl tellurium.

Experimental Workflow: Acute Oral Toxicity (OECD 423)

Caption: Generalized workflow for an acute oral toxicity study.

Toxicokinetics and Metabolism

Upon absorption, tellurium compounds are known to be metabolized in the body. A key metabolic pathway involves the methylation of tellurium, leading to the formation of dimethyl telluride ((CH₃)₂Te).[1] This volatile compound is responsible for the characteristic garlic-like odor on the breath and in the sweat of individuals exposed to tellurium.[1] The excretion of tellurium and its metabolites occurs primarily through urine and feces.[1]

Proposed Metabolic Pathway of Tellurium

Caption: Proposed metabolic pathway for tellurium compounds.

Genotoxicity and Carcinogenicity

There is limited information on the genotoxicity and carcinogenicity of dibutyl tellurium. Studies on other tellurium compounds have not indicated a strong genotoxic or carcinogenic potential. However, the absence of data for dibutyl tellurium necessitates caution.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of dibutyl tellurium is not available.

Conclusion and Future Directions

The currently available toxicological data for dibutyl tellurium is insufficient to perform a comprehensive risk assessment. While information on other tellurium compounds provides a starting point, the unique properties of the dibutyl form necessitate specific studies. Future research should prioritize conducting a full suite of toxicological assessments, including acute and repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity studies, following standardized international guidelines. Such data is critical for ensuring the safe handling and use of this compound in all research and industrial applications.

References

Methodological & Application

The Versatility of Dibutyl Telluride in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Dibutyl telluride [(CH₃CH₂CH₂CH₂)₂Te], a versatile and reactive organotellurium reagent, has emerged as a valuable tool in organic synthesis. Its applications span a range of transformations, including stereoselective dehalogenations, carbon-carbon bond formation, and the synthesis of functionalized vinyl compounds. This document provides detailed application notes and experimental protocols for the use of dibutyl telluride in key organic reactions, offering a practical guide for researchers in academia and the pharmaceutical industry.

Application Notes

Dibutyl telluride serves as a potent yet selective reagent for several important synthetic transformations. Its utility is primarily centered around the nucleophilic character of the tellurium atom and its ability to mediate redox processes. The key applications detailed in this document are:

-

Stereoselective Debromination of Vicinal Dibromides: Dibutyl telluride efficiently promotes the anti-elimination of bromine from vicinal dibromides to yield the corresponding alkenes with high stereoselectivity. This reaction is particularly useful for the clean conversion of meso-dibromides to trans-alkenes and dl-dibromides to cis-alkenes.

-

Synthesis of Alkylidene Malonates: In conjunction with dibromomalonates, dibutyl telluride facilitates a Wittig-type reaction with aldehydes to produce alkylidene malonates. This transformation provides a convenient route to valuable intermediates for Michael additions and other synthetic elaborations.

-

Hydrotelluration of Alkynes for the Synthesis of Z-Vinyl Tellurides: Through in situ generation of butyltellurol (BuTeH) from dibutyl ditelluride and a reducing agent, or by direct reaction of dibutyl telluride under specific conditions, terminal alkynes can be converted to Z-vinyl tellurides with high stereoselectivity.[1][2][3] These vinyl tellurides are versatile building blocks for cross-coupling reactions.

The following sections provide detailed experimental protocols for each of these applications, accompanied by quantitative data and workflow diagrams to ensure reproducibility and facilitate adoption in the laboratory.

I. Stereoselective Debromination of Vicinal Dibromides

Dibutyl telluride is a highly effective reagent for the debromination of vicinal dibromides, proceeding via an anti-elimination mechanism to afford alkenes. The reaction is characterized by its high stereoselectivity.

Quantitative Data

| Substrate (vic-Dibromide) | Product (Alkene) | Reagent | Solvent | Time (h) | Yield (%) | Ref. |

| meso-1,2-Dibromo-1,2-diphenylethane | trans-Stilbene | Dibutyl telluride | THF | 2 | >95 | |

| dl-1,2-Dibromo-1,2-diphenylethane | cis-Stilbene | Dibutyl telluride | THF | 2 | >95 | |

| 1,2-Dibromocyclohexane | Cyclohexene | Dibutyl telluride | THF | 1 | 98 |

Experimental Protocol: Synthesis of trans-Stilbene

Materials:

-

meso-1,2-Dibromo-1,2-diphenylethane (340 mg, 1.0 mmol)

-

Dibutyl telluride (242 mg, 1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF), 10 mL

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, magnetic stirrer)

Procedure:

-

In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve meso-1,2-dibromo-1,2-diphenylethane (340 mg, 1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere of nitrogen or argon.

-

To the stirred solution, add dibutyl telluride (242 mg, 1.0 mmol) via syringe at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

-

Upon completion, the reaction mixture is quenched by the addition of 10 mL of water.

-

The aqueous layer is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 98:2) to afford trans-stilbene as a white crystalline solid.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity. Expected yield is typically greater than 95%.

Reaction Workflow

References

Application Notes and Protocols: Dibutyl Telluride for Metal-Organic Chemical Vapor Deposition (MOCVD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl telluride ((C₄H₉)₂Te) is an organotellurium compound that serves as a volatile liquid precursor for the deposition of tellurium-containing thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). This technique is pivotal in the fabrication of advanced semiconductor materials, particularly II-VI compound semiconductors such as cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe), which have significant applications in photovoltaics and infrared detection. The choice of precursor is critical to controlling film purity, morphology, and growth rate. Dibutyl telluride offers a viable alternative to more common precursors like dimethyl telluride or diethyl telluride, with its physical properties influencing its transport characteristics and decomposition kinetics in the MOCVD reactor. MOCVD is a versatile process that allows for the growth of high-quality, uniform thin films on a variety of substrates.[1][2] This document provides an overview of the properties of dibutyl telluride, a representative MOCVD protocol, and essential safety information.

Physicochemical Properties of Dibutyl Telluride

| Property | Value | Notes |

| Chemical Formula | C₈H₁₈Te | |

| Molecular Weight | 241.83 g/mol | |

| Appearance | Likely a pale yellow to colorless liquid | Based on similar organotellurium compounds. |

| Boiling Point | Data not available | The boiling point is a critical parameter for determining the precursor's volatility and the bubbler temperature. |

| Vapor Pressure | Data not available | A vapor pressure curve (temperature vs. pressure) is crucial for controlling the precursor flow rate into the MOCVD reactor. An example of how this data would be presented is shown in the table below. |

| Decomposition Temperature | Data not available | The decomposition temperature dictates the required substrate temperature for film growth. It is expected to be in the range of 300-500 °C for many organotellurium precursors. |

| Solubility | Soluble in organic solvents (e.g., hexane, toluene) | Insoluble in water. |

Example Vapor Pressure Data Presentation:

| Temperature (°C) | Vapor Pressure (Torr) |

| 50 | Value |

| 60 | Value |

| 70 | Value |

| 80 | Value |

| 90 | Value |

| 100 | Value |

| Note: The values in this table are placeholders to illustrate the format. Experimental determination of the vapor pressure of dibutyl telluride is required for precise MOCVD process control. |

Metal-Organic Chemical Vapor Deposition (MOCVD) Protocol

This section outlines a general protocol for the deposition of a cadmium telluride (CdTe) thin film using dibutyl telluride as the tellurium precursor and dimethylcadmium (DMCd) as the cadmium precursor. This protocol is representative and may require optimization based on the specific MOCVD reactor configuration and desired film properties.

1. Substrate Preparation:

-

Select a suitable substrate (e.g., silicon, glass, gallium arsenide).

-

Thoroughly clean the substrate using a multi-step solvent cleaning process (e.g., acetone, isopropanol, deionized water) followed by drying with nitrogen gas.

-

An in-situ pre-growth bake at a high temperature (e.g., 580 °C) in a hydrogen atmosphere can be performed to remove any remaining surface contaminants.

2. MOCVD System Preparation:

-

Ensure the MOCVD system is leak-tight and has been purged with a high-purity inert gas (e.g., hydrogen or nitrogen).

-

Load the cleaned substrate onto the susceptor in the reactor chamber.

-

Heat the dibutyl telluride and dimethylcadmium bubblers to their respective designated temperatures to achieve the desired vapor pressures. These temperatures must be precisely controlled to ensure a stable and reproducible precursor flow.

3. Deposition Process:

-

Heat the substrate to the desired deposition temperature (e.g., 350-450 °C).

-

Introduce the carrier gas (e.g., hydrogen) through the precursor bubblers to transport the dibutyl telluride and dimethylcadmium vapors into the reactor chamber.

-

The flow rates of the carrier gas through each bubbler, as well as any dilution flows, are controlled by mass flow controllers (MFCs) to achieve the desired VI/II precursor ratio.

-

Maintain the reactor pressure at a constant value, typically in the range of 100 to 760 Torr.

-

The deposition time will determine the final thickness of the CdTe film.

4. Post-Deposition:

-

After the desired deposition time, stop the flow of the organometallic precursors and cool the substrate down to room temperature under a continuous flow of the carrier gas.

-

Once at a safe temperature, the reactor can be vented, and the coated substrate can be removed for characterization.

Table of Representative MOCVD Parameters for CdTe Growth:

| Parameter | Value |

| Tellurium Precursor | Dibutyl Telluride |

| Cadmium Precursor | Dimethylcadmium (DMCd) |

| Substrate | Si(111) |

| Substrate Temperature | 350 - 450 °C |

| Reactor Pressure | 200 Torr |

| Dibutyl Telluride Bubbler Temperature | To be determined experimentally |

| DMCd Bubbler Temperature | 10 °C |

| H₂ Flow Rate through Te Bubbler | 10 - 50 sccm |

| H₂ Flow Rate through Cd Bubbler | 5 - 25 sccm |

| Total H₂ Flow Rate | 2 - 5 slm |

| VI/II Ratio | 1.5 - 5 |

| Deposition Time | 30 - 60 min |

Safety and Handling

Organotellurium compounds, including dibutyl telluride, are generally toxic and should be handled with extreme caution in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including safety glasses, chemically resistant gloves, and a lab coat, is mandatory.

Key Safety Precautions:

-

Inhalation: Avoid inhaling vapors. Dibutyl telluride is expected to be harmful if inhaled.

-

Skin Contact: Avoid contact with skin. It is likely to be harmful if absorbed through the skin.

-

Ingestion: Do not ingest. It is expected to be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Refer to the Material Safety Data Sheet (MSDS) for dibutyl telluride for detailed safety information. In the absence of a specific MSDS, the safety data for similar organotellurium compounds should be consulted.

Visualizations

Caption: MOCVD Experimental Workflow.

Caption: Plausible Decomposition Pathway.

References

Application of Dibutyl Telluride in Semiconductor Manufacturing: A Review of Current Knowledge

Introduction

Dibutyl telluride ((C₄H₉)₂Te) is an organometallic compound that has been explored as a precursor for the deposition of tellurium-containing thin films in the semiconductor industry. These films are critical components in a variety of electronic and optoelectronic devices, including infrared detectors and solar cells. The primary method for depositing these films using organometallic precursors is Metal-Organic Chemical Vapor Deposition (MOCVD), a technique prized for its ability to grow high-purity, uniform crystalline layers. This document provides an overview of the anticipated applications of dibutyl telluride in semiconductor manufacturing, alongside generalized experimental protocols and safety considerations.

It is important to note that while the use of organotellurium compounds in MOCVD is well-documented, specific and detailed experimental data for dibutyl telluride is not widely available in publicly accessible literature. Therefore, the following protocols and data are based on general knowledge of MOCVD processes for similar tellurium precursors, such as diisopropyl telluride (DIPTe) and dimethyl telluride (DMTe).

Application Notes

Dibutyl telluride serves as a volatile source of tellurium for the synthesis of II-VI and related semiconductor materials. Its primary application lies in the MOCVD process for the growth of thin films such as:

-

Cadmium Telluride (CdTe): A key material in photovoltaic applications due to its optimal bandgap for solar energy conversion.

-

Mercury Cadmium Telluride (HgCdTe): A ternary alloy with a tunable bandgap, making it an essential material for infrared detectors across a wide spectral range.

-

Cadmium Zinc Telluride (CdZnTe): Used as a substrate for the epitaxial growth of HgCdTe and in radiation detectors.

The choice of precursor in MOCVD is critical as it influences the deposition temperature, growth rate, film purity, and ultimately, the performance of the semiconductor device. Alkyl tellurides like dibutyl telluride are favored for their volatility, which allows for their transport in a carrier gas to the reaction chamber.

Experimental Protocols

The following are generalized protocols for the deposition of tellurium-containing semiconductor thin films using an organotellurium precursor like dibutyl telluride via MOCVD. These are illustrative and would require significant optimization for the specific use of dibutyl telluride.

Protocol 1: MOCVD Growth of Cadmium Telluride (CdTe)

-

Substrate Preparation:

-

Select a suitable substrate (e.g., GaAs, Si, or glass).

-

Degrease the substrate using a sequence of organic solvents (e.g., trichloroethylene, acetone, methanol) in an ultrasonic bath.

-

Perform a chemical etch to remove the native oxide layer (e.g., using a buffered oxide etch for Si).

-

Rinse with deionized water and dry with high-purity nitrogen.

-

Load the substrate onto the susceptor in the MOCVD reactor.

-

-

MOCVD System Preparation:

-

Purge the entire MOCVD system, including gas lines and the reactor, with a high-purity inert gas (e.g., H₂ or N₂) to remove residual oxygen and water vapor.

-

Heat the substrate to a pre-growth annealing temperature (typically 500-600 °C) under a carrier gas flow to desorb any remaining contaminants.

-

-

Deposition Process:

-

Reduce the substrate temperature to the desired growth temperature (typically in the range of 300-450 °C for CdTe).

-

Introduce the organometallic precursors into the reactor via the carrier gas.

-

Cadmium Precursor: Dimethylcadmium (DMCd) is a common choice.

-

Tellurium Precursor: Dibutyl telluride would be introduced from a temperature-controlled bubbler. The bubbler temperature determines the vapor pressure of the precursor.

-

-

Control the flow rates of the precursors and the carrier gas to achieve the desired VI/II molar ratio and growth rate.

-

Maintain a constant pressure within the reactor during deposition (typically ranging from atmospheric pressure down to a few hundred Torr).

-

The deposition time will determine the final thickness of the CdTe film.

-

-

Post-Deposition:

-

After the desired film thickness is achieved, stop the flow of the organometallic precursors.

-

Cool down the substrate to room temperature under a continuous flow of the carrier gas.

-

Unload the substrate for characterization.

-

Quantitative Data

Due to the lack of specific literature data for dibutyl telluride in MOCVD processes, the following table presents a generalized range of parameters for the MOCVD growth of CdTe using common precursors. These values would need to be experimentally determined and optimized for dibutyl telluride.

| Parameter | Typical Range for CdTe MOCVD | Notes |

| Substrate Temperature | 300 - 450 °C | Influences film crystallinity, morphology, and growth rate. |

| Reactor Pressure | 100 - 760 Torr | Affects gas flow dynamics and precursor decomposition. |

| Cadmium Precursor | Dimethylcadmium (DMCd) | Bubbler temperature typically -10 to 10 °C. |

| Tellurium Precursor | Diisopropyl telluride (DIPTe) | Bubbler temperature typically 20 to 40 °C. |

| VI/II Molar Ratio | 1:1 to 5:1 | Critical for controlling the stoichiometry and electronic properties of the film. |

| Carrier Gas | H₂ or N₂ | Flow rates typically in the range of 1-10 slm. |

| Growth Rate | 0.1 - 5 µm/hour | Dependent on precursor flow rates and substrate temperature. |

| Resulting Film Thickness | 1 - 10 µm | Tailored for the specific device application. |

Visualizations

MOCVD Experimental Workflow

Caption: A generalized workflow for Metal-Organic Chemical Vapor Deposition (MOCVD).

Logical Relationship of MOCVD Parameters

Caption: Interdependencies of key parameters in the MOCVD process.

Safety and Handling

Organotellurium compounds, including dibutyl telluride, are hazardous materials and must be handled with extreme caution in a controlled laboratory or industrial environment.

-

Toxicity: These compounds are toxic if inhaled, ingested, or absorbed through the skin. They can cause a range of health effects.

-

Flammability: Dibutyl telluride is a flammable liquid.

-

Handling Precautions:

-

Always handle in a well-ventilated fume hood or a glove box.

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Prevent inhalation of vapors by using appropriate respiratory protection if necessary.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.

-

All waste materials should be disposed of as hazardous waste according to institutional and governmental regulations.

-

Dibutyl telluride holds potential as a precursor for the MOCVD of tellurium-based semiconductor thin films. However, a significant lack of detailed, publicly available experimental data necessitates further research to establish optimized deposition protocols. The generalized procedures and safety precautions outlined in this document provide a foundational framework for researchers and professionals interested in exploring the applications of this compound in semiconductor manufacturing. Any experimental work should be preceded by a thorough literature review of similar precursors and a comprehensive safety assessment.

Application Notes and Protocols for the Synthesis of Cadmium Telluride (CdTe) Nanoparticles using Dibutyl Telluride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of cadmium telluride (CdTe) nanoparticles, often referred to as quantum dots (QDs), utilizing a hot-injection method with dibutyl telluride as the tellurium precursor. This method is widely adopted for the production of high-quality, monodisperse nanocrystals. The protocols and data presented herein are compiled from established synthesis strategies for analogous semiconductor nanocrystals.

Overview of the Hot-Injection Synthesis Method

The hot-injection technique is a widely used colloidal synthesis method for producing monodisperse nanoparticles. The process involves the rapid injection of a precursor solution (in this case, a tellurium precursor) into a hot solution containing the other precursor (the cadmium precursor) and coordinating solvents. This rapid injection induces a burst of nucleation, which is followed by a slower growth phase, allowing for precise control over the nanoparticle size and size distribution. The size of the resulting CdTe nanoparticles, and consequently their optical properties, can be tuned by controlling parameters such as reaction temperature, growth time, and precursor concentration.

Experimental Protocols

This section details a representative protocol for the synthesis of CdTe nanoparticles using dibutyl telluride.

2.1. Materials and Reagents